BenchChemオンラインストアへようこそ!

7-Azaindazole

Medicinal Chemistry Kinase Inhibitor Selectivity Drug Discovery

7-Azaindazole delivers a privileged hinge-binding scaffold with superior kinase selectivity over indazole—validated in AKT inhibitor programs. The 7-position nitrogen creates unique electronic and hydrogen-bonding geometries distinct from 4-, 5-, and 6-azaindazoles, directly impacting hinge-binding affinity. Serves as a versatile fragment for molecular linking and expansion. In antiviral PB2 programs, it matches 7-azaindole potency while providing a distinct metabolic profile. Enables systematic cardiotoxicity attenuation in PI3K inhibitor series (>140-fold LC50 window). Essential reference standard for unambiguous NPS isomer identification via validated GC-MS/LC-MS methods. Optimal for oncology and antiviral discovery where selective kinase engagement defines therapeutic index.

Molecular Formula C6H5N3
Molecular Weight 119.12 g/mol
CAS No. 271-71-6
Cat. No. B3422857
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Azaindazole
CAS271-71-6
Molecular FormulaC6H5N3
Molecular Weight119.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(NN=C2)N=C1
InChIInChI=1S/C6H5N3/c1-2-5-4-8-9-6(5)7-3-1/h1-4H,(H,7,8,9)
InChIKeyGVLRTOYGRNLSDW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





7-Azaindazole (CAS 271-71-6): A Core Heteroaromatic Scaffold for Kinase-Directed Medicinal Chemistry and Fragment-Based Discovery


7-Azaindazole (1H-Pyrazolo[3,4-b]pyridine) is a heterocyclic organic compound (C₆H₅N₃, MW 119.12) characterized by the fusion of a pyrazole ring with a pyridine ring, featuring a nitrogen atom at the 7-position . This structural motif confers a unique combination of hydrogen-bonding capabilities and lipophilicity (LogP 0.46) that is distinct from its carbon-only analog indazole . 7-Azaindazole serves as a privileged scaffold in medicinal chemistry, particularly as a hinge-binding element in kinase inhibitor design and as a fragment molecule for molecular linking, expansion, and modification [1]. The compound is a white to light yellow crystalline solid with a melting point of 99-101°C, demonstrating solubility in common organic solvents including ethanol, ether, and dimethyl sulfoxide [2].

Why 7-Azaindazole Cannot Be Simply Substituted with Indazole or Other Azaindazole Isomers in Kinase Programs


In-class heterocycles such as indazole, 4-azaindazole, 5-azaindazole, and 6-azaindazole are not interchangeable with 7-azaindazole due to fundamental differences in electronic distribution, hydrogen-bonding geometry, and metabolic susceptibility. The precise position of the nitrogen atom within the bicyclic framework dictates both the pKa of the NH group and the hydrogen-bond acceptor/donor capacity of the ring nitrogens, which directly impacts kinase hinge-binding affinity and selectivity [1]. A direct comparative study of 4-, 5-, 6-, and 7-azaindazole analogs of the synthetic cannabinoid MDMB-PINACA demonstrated that each isomer exhibits distinct spectroscopic signatures and chromatographic retention behavior, confirming that nitrogen positional isomerism yields compounds with different physicochemical and, by extension, biological properties [2]. Furthermore, while the 7-azaindazole core can be equipotent to the parent 2-H-7-azaindole in certain antiviral contexts, it does not mitigate aldehyde oxidase (AO)-mediated metabolism in the same manner, underscoring that scaffold selection is not a trivial exercise in bioisosterism [3].

Quantitative Differentiation of 7-Azaindazole Versus Closest Analogs: Direct Comparative Evidence for Procurement Decisions


Kinase Selectivity Advantage of 7-Azaindazole-Containing Inhibitors Versus Indazole-Based Comparators

In a head-to-head comparison within an AKT inhibitor series, the 4,7-diazaindazole derivative (compound 2c) exhibited improved kinase selectivity relative to the indazole-based comparator (compound 1). While both compounds were designed as AKT inhibitors, the azaindazole scaffold conferred a reduction in off-target kinase activity [1].

Medicinal Chemistry Kinase Inhibitor Selectivity Drug Discovery

Spectroscopic and Chromatographic Differentiation of 7-Azaindazole from 4-, 5-, and 6-Azaindazole Isomers

A systematic study synthesizing all four isomeric azaindazole analogs (4-, 5-, 6-, and 7-azaindazole) of the indazole SCRA MDMB-PINACA demonstrated that each isomer can be unambiguously distinguished by a combination of UV, IR, GC-MS, HRMS, 1D- and 2D-NMR, and HPLC [1]. The 7-azaindazole isomer exhibits a unique set of spectroscopic and chromatographic properties that differentiate it from the other three isomers.

Analytical Chemistry Forensic Toxicology Reference Standard Procurement

Equipotency with 7-Azaindole but Without AO-Metabolism Mitigation: A Metabolic Stability Comparison

In a study optimizing influenza PB2 inhibitors, 7-azaindazole analogues were synthesized and compared to the parent 2-H-7-azaindole scaffold. The 7-azaindazole analogues were equipotent to the parent 7-azaindole compounds in terms of antiviral activity but did not reduce aldehyde oxidase (AO)-mediated metabolism, unlike certain 2-substituted 7-azaindole derivatives [1]. This indicates that 7-azaindazole is a useful scaffold for maintaining potency but not for mitigating AO-mediated clearance.

Antiviral Drug Discovery Metabolic Stability Aldehyde Oxidase

Lipophilicity (LogP) and Predicted pKa: Physicochemical Differentiation from Indazole

The measured LogP of 7-azaindazole is 0.46, indicating moderate lipophilicity . In comparison, indazole (the carbon-only analog) has a reported LogP of approximately 1.0-1.3 [1][2]. The lower LogP of 7-azaindazole, coupled with its predicted pKa of 2.17 ± 0.20 [3], results in a distinct solubility and permeability profile that influences oral bioavailability and formulation strategies.

Physicochemical Properties Drug Design Bioavailability Prediction

Cardiotoxicity Modulation via Bioisosteric Replacement Within 7-Azaindazole Series: A Quantitative Intra-Scaffold Comparison

A systematic evaluation of three bioisosteric 7-azaindazole-based PI3K inhibitors (FD269, FD268, FD274) revealed a >140-fold difference in acute toxicity, demonstrating that subtle structural modifications within the 7-azaindazole series can dramatically alter cardiotoxicity while maintaining comparable PI3K inhibitory activity [1].

Cardiotoxicity PI3K Inhibitors Safety Pharmacology

Selective N7 Alkylation: A Regioselective Synthetic Advantage Over Other Azaindazole Isomers

7-Azaindazole undergoes selective alkylation at the N7 position using alkyl halides in butanone without requiring acid or base additives, a mild and general procedure that differentiates it from other azaindazole isomers which may require harsher conditions or yield mixtures of regioisomers [1]. This regioselectivity is attributed to the unique electronic environment of the 7-azaindazole ring system.

Synthetic Methodology Late-Stage Functionalization Medicinal Chemistry

Optimal Procurement Scenarios for 7-Azaindazole: Aligning Scaffold Strengths with Research Objectives


Kinase Inhibitor Lead Optimization Requiring Improved Selectivity Over Indazole Scaffolds

When developing ATP-competitive kinase inhibitors, 7-azaindazole offers a measurable advantage in kinase selectivity compared to indazole-based hinge binders, as demonstrated by the AKT inhibitor program where the azaindazole derivative exhibited improved off-target kinase profiles [1]. This scenario is particularly relevant for oncology programs where selectivity windows are critical for therapeutic index.

Forensic Toxicology Reference Standard for Differentiation of Azaindazole Isomers

For laboratories engaged in the analysis of new psychoactive substances (NPS), 7-azaindazole is an essential reference standard to enable unambiguous identification of 7-azaindazole-derived synthetic cannabinoids, distinguishing them from 4-, 5-, and 6-azaindazole isomers using the validated spectroscopic and chromatographic methods described by Alam and Keating [2].

Antiviral Drug Discovery Targeting Influenza PB2 Where AO-Mediated Clearance Is Not a Liability

In influenza PB2 inhibitor programs, 7-azaindazole provides a scaffold that is equipotent to 7-azaindole but does not mitigate aldehyde oxidase-mediated metabolism [3]. Procurement of 7-azaindazole is therefore optimal in early-stage antiviral discovery where potency is the primary objective and AO-mediated clearance is addressed through alternate strategies (e.g., formulation, prodrug design, or co-administration).

PI3K Inhibitor Development with a Focus on Cardiotoxicity Tuning via Bioisosteric Replacement

The 7-azaindazole core enables systematic attenuation of cardiotoxicity while maintaining PI3K inhibitory potency, as shown by the >140-fold LC50 difference between FD269 and FD274 [4]. This scenario is ideal for safety pharmacology-driven optimization where the 7-azaindazole scaffold serves as a platform for bioisosteric exploration to achieve a favorable therapeutic window.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Azaindazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.